5-Ethyl-5-methylhydantoin

Catalog No.
S598431
CAS No.
5394-36-5
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-5-methylhydantoin

CAS Number

5394-36-5

Product Name

5-Ethyl-5-methylhydantoin

IUPAC Name

5-ethyl-5-methylimidazolidine-2,4-dione

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)

InChI Key

VSJRBQDMBFFHMC-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N1)C

Synonyms

5-ethyl-5-methylhydantoin

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C

The exact mass of the compound 5-Ethyl-5-methylhydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1020. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Ethyl-5-methylhydantoin (CAS 5394-36-5) is a structurally asymmetric, heterocyclic hydantoin derivative utilized primarily as a high-performance precursor in the synthesis of advanced biocides, non-aqueous preservatives, and non-proteinogenic amino acids. Unlike its symmetric homolog 5,5-dimethylhydantoin (DMH), the presence of both an ethyl and a methyl group at the 5-position disrupts crystal lattice packing, resulting in a lower melting point (144–150 °C) and significantly enhanced solubility of its downstream derivatives. In industrial procurement, this compound is heavily prioritized for formulating halogenated water treatment chemicals, where it acts as a measurable halogen stabilizer, and as a stable, cyclic precursor for the controlled hydrolysis into isovaline for active pharmaceutical ingredient (API) manufacturing [1].

Substituting 5-ethyl-5-methylhydantoin with the more common and less expensive 5,5-dimethylhydantoin (DMH) or standard halogen stabilizers like cyanuric acid fundamentally alters formulation thermodynamics and efficacy. The symmetric structure of DMH yields halogenated derivatives with lower solubility and higher crystallinity, which can impede dissolution rates in slow-release water treatment briquettes and limit compatibility in concentrated liquid formulations [1]. Furthermore, in halogen stabilization, EMH demonstrates a distinct capacity to mitigate halogen decomposition more effectively than cyanuric acid, directly impacting the active lifespan of hypochlorite in high-organic process streams [2]. For cosmetic and resin applications, replacing EMH with DMH during methylolation results in aqueous-dependent products, whereas EMH enables the synthesis of essentially water-free, liquid-phase formaldehyde donors critical for non-aqueous systems [3].

Halogen Stabilization and Biocidal Efficacy

In high-organic process streams, the addition of 5-ethyl-5-methylhydantoin to sodium hypochlorite significantly enhances biocidal performance compared to unformulated halogens or cyanuric acid baselines. Testing demonstrates that EMH-stabilized NaOCl achieves a 3-log reduction in microbial activity at 5 ppm halogen, whereas the absence of EMH results in only a 1-log reduction under identical conditions [1]. Furthermore, EMH provides measurable mitigation of halogen decomposition compared to cyanuric acid, reducing the formation of adsorbable organic halides (AOX).

Evidence DimensionMicrobial log reduction (at 5 ppm halogen)
Target Compound DataEMH + NaOCl (3-log reduction)
Comparator Or BaselineNaOCl alone (1-log reduction)
Quantified Difference2-log improvement (100x greater efficacy)
ConditionsHigh-organic process stream, 5 ppm active halogen

Allows facilities to drastically reduce their total halogen feed rates while maintaining superior microbial control and compliance with environmental AOX limits.

Enhanced Derivative Solubility and Processability

The asymmetric substitution at the 5-position of EMH disrupts crystal packing, yielding both a lower-melting precursor and highly soluble downstream derivatives compared to the symmetric 5,5-dimethylhydantoin (DMH). EMH exhibits a melting point of 144–150 °C, approximately 30 °C lower than DMH (175–178 °C) . When converted to halogenated active compounds (e.g., 1,3-dibromo-5-ethyl-5-methylhydantoin), the EMH derivatives demonstrate markedly greater solubility in both aqueous and organic systems than their dibrominated DMH counterparts [1].

Evidence DimensionPrecursor melting point and derivative solubility
Target Compound DataEMH (MP: 144–150 °C; high derivative solubility)
Comparator Or BaselineDMH (MP: 175–178 °C; lower derivative solubility)
Quantified Difference~30 °C reduction in melting point; enhanced dissolution
ConditionsStandard pressure, comparative physical property analysis

The enhanced solubility and lower melting point facilitate easier melt-compounding and the creation of highly concentrated liquid biocide formulations without premature crystallization.

Water-Free Methylolation for Non-Aqueous Preservatives

The production of formaldehyde-donating antimicrobial agents typically relies on DMH, which forms aqueous DMDMH solutions. However, reacting 5-ethyl-5-methylhydantoin with paraformaldehyde under melt conditions (100 °C) yields a methylolated product (e.g., 1,3-dimethylol-5-ethyl-5-methylhydantoin) that is essentially water-free. This EMH-derived condensate exhibits slow crystallization, remaining in a liquid or low-melting state with >28% combined formaldehyde [1]. This physical state cannot be easily achieved with conventional water-based DMH processes.

Evidence DimensionWater content and physical state of methylolated resin
Target Compound DataMethylolated EMH (Essentially water-free, slow-crystallizing liquid/low-melt)
Comparator Or BaselineConventional DMDMH (Aqueous solution or highly crystalline solid)
Quantified DifferenceElimination of water carrier; liquid-phase stability
Conditions100 °C melt reaction with paraformaldehyde

Enables the direct incorporation of formaldehyde-donating preservatives into non-aqueous cosmetic formulations and industrial resins where water introduction would cause phase separation or curing defects.

Advanced Halogenated Biocide Manufacturing

EMH is the critical precursor for synthesizing mixed-halogen biocides like 1-bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) and 1,3-dichloro-5-ethyl-5-methylhydantoin (DCEMH). These are utilized in slow-dissolving briquettes for cooling towers, spas, and paper mill process waters. The asymmetric structure of EMH ensures optimal dissolution kinetics and superior halogen stabilization compared to pure DMH-based briquettes [1].

Non-Proteinogenic Amino Acid Synthesis (Isovaline)

As a stable, cyclic intermediate, EMH is prioritized for the bulk synthesis of isovaline (2-amino-2-methylbutanoic acid) via controlled basic hydrolysis. This pathway is highly valued in the pharmaceutical industry for producing API building blocks and peptide modifiers (e.g., alamethicin analogs), as the hydantoin ring protects the functional groups during upstream synthetic steps and long-term storage [2].

Non-Aqueous Antimicrobial Preservatives

In the cosmetics and coatings industries, EMH is reacted with paraformaldehyde to create water-free, liquid-phase methylolated hydantoin preservatives. This application directly leverages the low melting point and slow crystallization of EMH derivatives, allowing formulators to protect lipophilic or moisture-sensitive systems without introducing aqueous carriers [3].

Physical Description

Liquid; PelletsLargeCrystals

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5394-36-5

Wikipedia

5-ethyl-5-methylhydantoin

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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